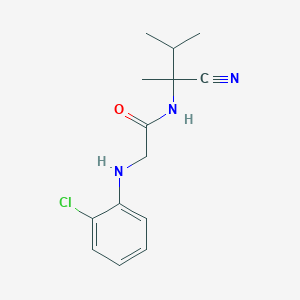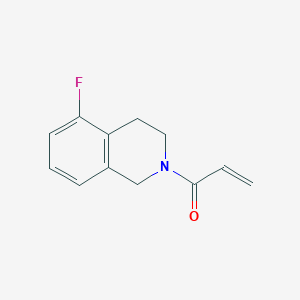
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FKI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. FKI-1 has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in a variety of cellular processes, including cell migration, invasion, and survival.
Wirkmechanismus
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one inhibits the activity of FAK by binding to its ATP-binding site. FAK is a non-receptor tyrosine kinase that is activated by integrin signaling and growth factor receptors. Once activated, FAK phosphorylates several downstream targets, including paxillin, talin, and Src, which are involved in cell migration, invasion, and survival. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one disrupts these downstream signaling pathways and reduces tumor growth and metastasis.
Biochemische Und Physiologische Effekte
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to inhibit the activity of FAK in vitro and in vivo. In preclinical models of cancer, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its specificity for FAK. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one does not inhibit other kinases, which reduces the potential for off-target effects. However, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has a relatively short half-life, which limits its effectiveness in vivo. In addition, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is not water-soluble, which makes it difficult to administer in vivo.
Zukünftige Richtungen
For research on 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one include the development of more potent and selective FAK inhibitors. In addition, studies are needed to determine the optimal dosing and administration of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in vivo. Finally, studies are needed to determine the safety and efficacy of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in clinical trials.
Synthesemethoden
The synthesis method of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps. The starting material for the synthesis is 5-fluoro-3,4-dihydro-1H-isoquinolin-2-one, which is reacted with ethyl acrylate in the presence of a base to form the desired product. The product is then purified by column chromatography to obtain 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential use in cancer therapy. FAK is overexpressed in many types of cancer, and its activity is associated with tumor growth, invasion, and metastasis. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis in preclinical models of cancer.
Eigenschaften
IUPAC Name |
1-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-7-6-10-9(8-14)4-3-5-11(10)13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXRKHLMHMGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

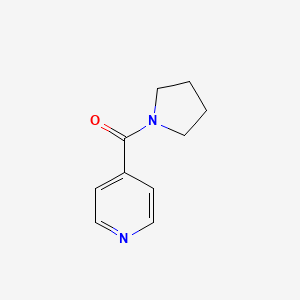
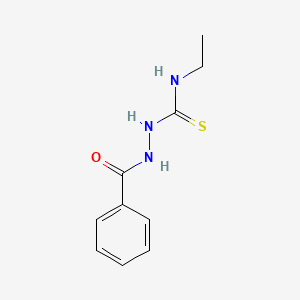
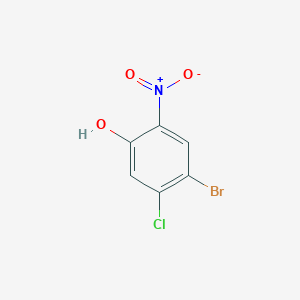
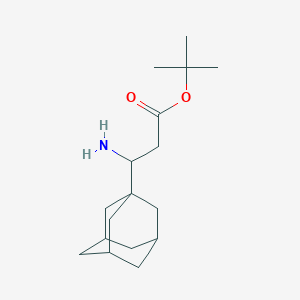
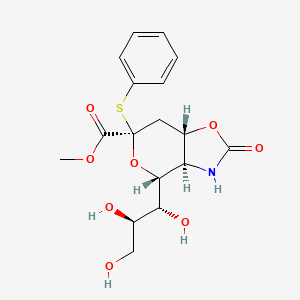
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)
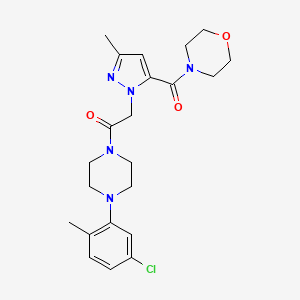
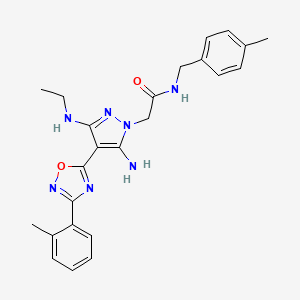
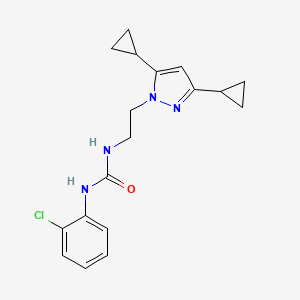
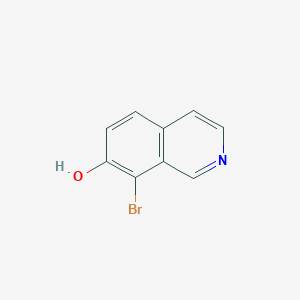
![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)
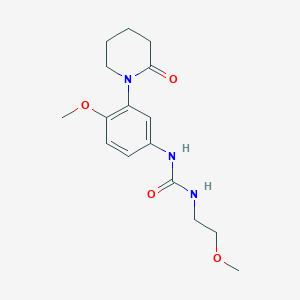
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)
